molecular formula C21H18N6S B3703942 3-(2,3-dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea

3-(2,3-dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea

Cat. No.: B3703942
M. Wt: 386.5 g/mol
InChI Key: WSCRKWMPBZAIMR-UHFFFAOYSA-N
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Description

3-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of quinoxaline and pyridine rings, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dipyridin-2-ylquinoxaline with 1,1-dimethylthiourea under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline and pyridine derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

3-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: The compound has been studied for its potential DNA-binding properties, making it a candidate for use in molecular biology and genetics research.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and induce oxidative cleavage.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as light-emitting analogues and mechanochromic luminescent materials.

Mechanism of Action

The mechanism by which 3-(2,3-dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea exerts its effects involves its ability to bind to metal ions and DNA. The compound can form stable complexes with transition metals, which can then interact with DNA, leading to oxidative cleavage. This interaction is facilitated by the presence of pyridine and quinoxaline rings, which provide multiple binding sites for metal ions and DNA.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dipyridin-2-ylquinoxaline: Similar in structure but lacks the thiourea moiety.

    Dipyrido[3,2-a2,3-c]phenazine: Another quinoxaline derivative with different substituents.

    2,3-Diphenylquinoxaline: Contains phenyl groups instead of pyridine rings.

Uniqueness

3-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea is unique due to the presence of both pyridine and quinoxaline rings, along with the thiourea group. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

3-(2,3-dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6S/c1-27(2)21(28)24-14-9-10-15-18(13-14)26-20(17-8-4-6-12-23-17)19(25-15)16-7-3-5-11-22-16/h3-13H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCRKWMPBZAIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,3-dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea
Reactant of Route 2
3-(2,3-dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea
Reactant of Route 3
3-(2,3-dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea
Reactant of Route 4
3-(2,3-dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea
Reactant of Route 5
3-(2,3-dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea
Reactant of Route 6
3-(2,3-dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea

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